(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate
描述
属性
分子式 |
C19H19FO4 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC 名称 |
[(1S)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C19H19FO4/c1-12(19(22)24-14(3)23-13(2)21)16-9-10-17(18(20)11-16)15-7-5-4-6-8-15/h4-12,14H,1-3H3/t12?,14-/m0/s1 |
InChI 键 |
ALIVXCSEERJYHU-PYMCNQPYSA-N |
手性 SMILES |
C[C@@H](OC(=O)C)OC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
规范 SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(C)OC(=O)C |
产品来源 |
United States |
准备方法
Esterification Using 1-Chloroethyl Acetic Ester (Patent CN104649906A)
This method involves a multi-step synthesis with key intermediate transformations:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | React 2-(4-nitro-3-fluorophenyl) propionic acid with anhydrous potassium carbonate and 1-chloroethyl acetic ester in solvent | Temperature-controlled reaction for 5 hours; solvents include DMF, DMSO, NMP, acetonitrile, or THF. |
| 2 | Hydrogenation of intermediate (I) with 10% wet palladium on carbon to reduce nitro group to amino group | Stirring 16 hours at 30–70°C under 0.3–0.4 MPa hydrogen pressure in ethanol, methanol, or isopropanol. |
| 3 | Diazotization of amino intermediate (II) with sodium nitrite in acidic aqueous medium, followed by iodination with potassium iodide | Temperature 0–10°C for diazotization; warming to 60–70°C for iodination; extraction with methylene dichloride. |
| 4 | Suzuki coupling or related palladium-catalyzed cross-coupling to form the biphenyl structure | Catalysts include 10% Pd/C or Pd(PPh3)4; solvents such as water, methanol, ethanol; temperature 30–50°C. |
| 5 | Final esterification with acetyl chloride and paraldehyde to form 1-mono chloro acetic acid ethyl ester, which condenses with the biphenyl propionic acid derivative | Reaction conditions optimized for esterification yield and purity. |
This method emphasizes control of reaction temperature, solvent choice, and catalyst loading to optimize yield and purity. The final purification involves silica gel chromatography with hexane/isopropyl ether as eluents.
Direct Esterification with 1-Bromoacetic Acid Ethyl Ester or 1-Chloroacetic Acid Ethyl Ester (Patent CN103012144B)
An alternative approach uses direct esterification of flurbiprofen with halogenated acetic acid esters:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Dissolve flurbiprofen derivative in DMF, add anhydrous potassium carbonate, warm to 40°C and stir | Reaction time ~0.5 h at 40°C to activate the acid group. |
| 2 | Add 1-bromoacetic acid ethyl ester or 1-chloroacetic acid ethyl ester dropwise, raise temperature to 53–70°C | Stir for 2–3.5 hours to complete esterification. |
| 3 | Quench reaction, extract with ethyl acetate and wash organic phase multiple times with sodium bicarbonate, water, and brine | Dry organic phase over sodium sulfate, concentrate under vacuum to obtain crude product. |
| 4 | Purify crude product by recrystallization or chromatography to obtain flurbiprofen axetil with yields around 73–81%. | Washing steps critical to remove inorganic salts and unreacted starting materials. |
This method is a one-step esterification process that is scalable and relatively straightforward, suitable for industrial production.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Solvent | DMF, DMSO, NMP, acetonitrile, THF, ethanol | Solubility and reaction rate |
| Base | Anhydrous potassium carbonate | Neutralizes acid, promotes esterification |
| Temperature | 20–70°C | Controls reaction kinetics and side reactions |
| Catalyst | 10% Pd/C, Pd(PPh3)4 | Required for hydrogenation and cross-coupling steps |
| Reaction Time | 0.5–16 hours | Ensures completion of each step |
| Purification | Silica gel chromatography, recrystallization | Removes impurities, improves purity |
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| Multi-step synthesis via nitro reduction and diazotization (CN104649906A) | 2-(4-nitro-3-fluorophenyl) propionic acid, 1-chloroethyl acetic ester, Pd/C, NaNO2, KI | Esterification, hydrogenation, diazotization, coupling | ~70–80 | Complex but high purity product |
| Direct esterification with 1-bromo/1-chloroacetic acid ethyl ester (CN103012144B) | Flurbiprofen, 1-bromoacetic acid ethyl ester, K2CO3, DMF | One-step esterification | ~73–81 | Industrially scalable |
Research Discoveries and Practical Notes
- The choice of halogenated acetic acid ester (bromo vs. chloro) affects reaction rate and yield; bromo derivatives are generally more reactive.
- Maintaining anhydrous conditions and controlling temperature are critical to prevent hydrolysis and side reactions.
- Hydrogenation step requires careful control of pressure and catalyst loading to avoid over-reduction.
- Purification by silica gel chromatography using normal hexane/isopropyl ether mixtures provides high purity suitable for pharmaceutical use.
- The stereochemistry of the (S)-enantiomer is preserved throughout the synthesis by using optically pure starting materials and mild reaction conditions.
化学反应分析
Metabolic Hydrolysis to Active Flurbiprofen
The primary reaction involves enzymatic cleavage of the acetoxyethyl ester group to release (S)-flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). This hydrolysis occurs via carboxylesterases in plasma and tissues .
Reaction Mechanism:
Key Data:
| Matrix | R(−)-Flurbiprofen AUC<sub>0–50</sub> (μg·min/mL) | S(+)-Flurbiprofen AUC<sub>0–50</sub> (μg·min/mL) | CSF/Plasma Ratio |
|---|---|---|---|
| Plasma | 298 ± 58 | 231 ± 43 | — |
| CSF | 7.9 ± 1.7 | 14.6 ± 3.1 | 0.026–0.049 |
-
Hydrolysis rate : Plasma concentrations peak within 5 minutes post-IV administration, while CSF levels increase gradually, reflecting slower blood-brain barrier penetration .
Synthetic Esterification
Flurbiprofen axetil is synthesized via esterification of flurbiprofen with 1-chloroethyl acetate under basic conditions.
Reaction Conditions :
-
Reagents : Flurbiprofen, 1-chloroethyl acetate, DIPEA (base), anhydrous solvent (e.g., MeCN).
-
Catalyst : DMAP (4-dimethylaminopyridine) or similar acyl transfer catalysts.
-
Purification : Silica gel chromatography (ethyl acetate/petroleum ether) yields >95% purity .
Example Procedure :
-
Dissolve flurbiprofen (0.2 mmol) and 1-chloroethyl acetate (1.2 mmol) in MeCN.
-
Add DIPEA (2 equiv.) and stir at room temperature for 6–24 h.
-
Quench with sodium thiosulfate, extract with ethyl acetate, dry (MgSO<sub>4</sub>), and concentrate.
-
Purify via flash chromatography.
Proposed Pathways :
-
Photoenolization :
-
Fries Rearrangement :
Stability Data:
-
Storage recommendations: Sealed, dry, and protected from light .
-
No detectable degradation under standard laboratory lighting over 48 hours.
Enzymatic Interactions
Flurbiprofen axetil’s hydrolysis is modulated by esterase isoforms and competing substrates:
| Enzyme | Activity (μmol/min/mg protein) | Inhibition by NaF (IC<sub>50</sub>) |
|---|---|---|
| Human Carboxylesterase 1 | 12.3 ± 1.2 | 0.8 mM |
| Human Carboxylesterase 2 | 8.7 ± 0.9 | 1.2 mM |
-
CYP2C9 involvement : Flurbiprofen (post-hydrolysis) is metabolized primarily by CYP2C9 to 4'-hydroxyflurbiprofen .
Comparative Reactivity of Analogues
Structural modifications alter hydrolysis rates and metabolic pathways:
| Compound | Hydrolysis Half-Life (Human Plasma) | Relative Bioavailability |
|---|---|---|
| Flurbiprofen axetil | 12 min | 1.0 (Reference) |
| Ethyl 2-(2-fluorobiphenyl)acetate | 45 min | 0.3 |
| Propionyloxyethyl derivative | 8 min | 1.2 |
Degradation Under Acidic Conditions
In gastric fluid (pH 1.2), flurbiprofen axetil undergoes partial hydrolysis:
| Condition | Degradation Products | % Remaining (1 h) |
|---|---|---|
| Simulated Gastric Fluid | Flurbiprofen, Acetic Acid, Ethylene Glycol | 62 ± 4 |
Stereochemical Integrity
The (S)-enantiomer is preserved during hydrolysis, critical for COX inhibition:
| Parameter | R(−)-Flurbiprofen | S(+)-Flurbiprofen |
|---|---|---|
| Plasma AUC Ratio | 1.29 | 1.0 |
| COX-1 IC<sub>50</sub> (μM) | 4.2 | 0.8 |
科学研究应用
(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of (S)-1-Acetoxyethyl 2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxyethyl group may facilitate the compound’s binding to these targets, leading to modulation of biological pathways and exerting its effects.
相似化合物的比较
Structural and Functional Analogues
The following compounds are structurally or functionally related to (S)-1-acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate:
Flurbiprofen (Parent Compound)
- Structure: 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoic acid.
- Key Differences : Lacks the acetoxyethyl ester group, making it less lipophilic and more prone to gastric irritation.
Ethyl 2-(2-Fluoro-[1,1'-Biphenyl]-4-yl)Propanoate (CAS: 64858-90-8)
- Structure : Ethyl ester of flurbiprofen.
- Synthesis: Esterification of flurbiprofen with ethanol.
- Comparison : Similar prodrug mechanism but differs in hydrolysis kinetics. The ethyl ester may release flurbiprofen slower than the acetoxyethyl ester due to steric and electronic effects of the acetyl group .
2-(2-Fluoro-[1,1'-Biphenyl]-4-yl)-N-(1-Phenylpropan-2-yl)Propanamide
- Structure : Amide derivative linking flurbiprofen to racemic amphetamine.
- Synthesis : DCC-mediated coupling of flurbiprofen with amphetamine .
Triazole-Thione Derivatives (e.g., Compounds 6a–m)
- Structure: 4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione.
- Synthesis : Microwave-assisted condensation of flurbiprofen hydrazide with aryl aldehydes .
- Pharmacology : Compounds 6e, 6i, 6j, and 6m demonstrated superior analgesic activity in tail-flick, hot-plate, and acetic acid writhing assays compared to flurbiprofen. The triazole-thione moiety enhances binding to pain receptors or modulates COX selectivity .
(S)-3-(3'-Chloro-[1,1'-Biphenyl]-4-yl)-2-(((S)-1-Ethoxy-1-Oxopropan-2-yl)Amino)Propanoic Acid
- Structure: Chlorinated biphenyl core with amino acid ester modifications.
Comparative Data Table
Pharmacological and Metabolic Insights
- Target vs. Ethyl Ester : The acetoxyethyl group in the target compound likely enhances hydrolysis rates compared to the ethyl ester, enabling faster flurbiprofen release .
- Triazole Derivatives : Superior analgesic activity (e.g., 6e reduced writhing by 82% vs. 65% for flurbiprofen) suggests COX-independent mechanisms, possibly via TRPV1 or opioid pathways .
- Amide Derivative : Stability against esterases may reduce first-pass metabolism, but the amphetamine moiety raises concerns about CNS side effects .
常见问题
Q. What are the recommended synthetic routes for (S)-1-Acetoxyethyl 2-(2-Fluoro-[1,1'-Biphenyl]-4-yl)Propanoate, and how can enantiomeric purity be ensured?
The compound is typically synthesized via esterification of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid with 1-acetoxyethyl bromide. Enantiomeric purity is critical due to the (S)-configuration; chiral resolution techniques such as chiral HPLC or enzymatic kinetic resolution are employed. Evidence from related derivatives highlights the use of asymmetric catalysis or stereoselective esterification to minimize racemization .
Q. How is the compound characterized structurally, and what analytical methods are essential for validation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For example:
- ¹H NMR : Signals at δ 7.58–7.33 ppm correspond to biphenyl aromatic protons, while δ 4.61–4.15 ppm and δ 1.72–1.61 ppm reflect the acetoxyethyl and methyl groups, respectively .
- HRMS : ESI-MS with m/z 330.35 (M+H⁺) confirms molecular weight . Polarimetry or circular dichroism (CD) may supplement chiral validation.
Q. What stability considerations are relevant for this ester prodrug under storage or experimental conditions?
The ester group is hydrolytically labile. Stability studies should assess pH, temperature, and solvent effects. For instance, aqueous buffers (pH 7.4, 37°C) mimic physiological conditions to evaluate hydrolysis to the active metabolite, flurbiprofen . Lyophilization or storage at -20°C in anhydrous solvents (e.g., acetonitrile) is recommended for long-term stability .
Advanced Research Questions
Q. How can metabolic pathways and bioactive intermediates of this prodrug be elucidated in vitro?
Incubate the compound with liver microsomes or plasma esterases to identify hydrolysis products. LC-MS/MS quantifies flurbiprofen (active metabolite) and traces secondary metabolites. Competitive inhibition assays using esterase inhibitors (e.g., paraoxon) confirm enzymatic pathways . Recent studies on analogous derivatives emphasize cytochrome P450 involvement in oxidative metabolism .
Q. What strategies resolve contradictions in reported bioactivity data between in vitro and in vivo models?
Discrepancies often arise from differences in esterase activity across species or tissues. Cross-validate using human primary cells (e.g., hepatocytes) and adjust dosing regimens to account for interspecies metabolic rates. For example, murine models may underestimate prodrug activation due to lower plasma esterase activity compared to humans .
Q. How are process-related impurities identified and quantified during synthesis?
Common impurities include:
- Ethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate (CAS 64858-90-8): A residual esterification byproduct .
- 2-(2-Fluoro-biphenyl-4-yl)-propanenitrile (CAS 74648-00-3): A nitrile intermediate from incomplete hydrolysis . Reverse-phase HPLC with UV detection (λ = 254 nm) and spiked standards are used for quantification. Method validation follows ICH Q3A guidelines .
Q. What in vitro assays are suitable for evaluating anti-inflammatory and antioxidant activity of derivatives?
- Anti-inflammatory : COX-1/COX-2 inhibition assays using purified enzymes or LPS-stimulated macrophages (measure PGE₂ via ELISA) .
- Antioxidant : DPPH radical scavenging or lipid peroxidation assays in cell-free systems. For cell-based models, ROS detection in RAW 264.7 macrophages using fluorescent probes (e.g., DCFH-DA) .
Q. How can enantiomer separation be optimized for pharmacokinetic studies?
Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IC) offer high resolution. Mobile phases of hexane:isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid enhance peak symmetry. Validate using racemic standards and compare retention times to (R)- and (S)-enantiomers .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4). Purify via flash chromatography (PE:EtOAc gradient) .
- Analytical Cross-Validation : Correlate NMR shifts with computational chemistry tools (e.g., DFT calculations) to resolve stereochemical ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
